

An In-depth Technical Guide to 2,2,4-Trimethyloctane

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Compound of Interest

Compound Name: 2,2,4-Trimethyloctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2,2,4-trimethyloctane**, including its fundamental identifiers, physicochemical properties, and generalized analytical methodologies. Given the nature of this compound as a simple branched alkane, its direct role in complex biological signaling or drug development is not prominently documented. Therefore, this guide focuses on its chemical characteristics and the standard procedures for its analysis.

Chemical Identity

The fundamental identifiers for **2,2,4-trimethyloctane** are as follows:

- IUPAC Name: **2,2,4-trimethyloctane**[\[1\]](#)
- CAS Number: 18932-14-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₁H₂₄[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 156.31 g/mol [\[1\]](#)

Physicochemical Data

The following table summarizes the key quantitative data available for **2,2,4-trimethyloctane**.

| Property | Value | Source |
|--------------------------------|----------------------|-----------------|
| Molecular Weight | 156.31 g/mol | PubChem[1] |
| Boiling Point | 441.7 K (~168.55 °C) | NIST WebBook[2] |
| Computed XLogP3 | 5.4 | PubChem[1] |
| Topological Polar Surface Area | 0 Å ² | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |

Experimental Protocols

While specific, detailed experimental protocols for **2,2,4-trimethyloctane** are not widely published in the context of drug development, a general methodology for the analysis of volatile organic compounds (VOCs) like it can be described. The following protocol outlines a typical workflow for the qualitative and quantitative analysis of **2,2,4-trimethyloctane** in a sample matrix.

Objective: To identify and quantify **2,2,4-trimethyloctane** in a liquid or solid sample.

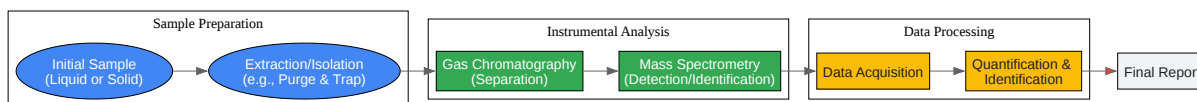
Methodology: Gas Chromatography-Mass Spectrometry (GC/MS)

- **Sample Preparation:**
 - **Liquid Samples** (e.g., water, plasma): For the isolation of volatile compounds from aqueous samples, a purge and trap method is often employed.[4] An inert gas (e.g., helium) is bubbled through the sample, purging the volatile components, which are then trapped on an adsorbent material.[4] Alternatively, liquid-liquid extraction with a non-polar solvent like hexane can be used.[4]
 - **Solid Samples** (e.g., tissue, soil): Soxhlet extraction is a suitable method for extracting semi-volatile compounds from solid matrices using an appropriate organic solvent.[4]
- **Sample Introduction:**
 - The trapped volatiles are thermally desorbed from the adsorbent trap and introduced into the gas chromatograph.

- If a liquid extraction was performed, a small volume of the extract is injected into the GC inlet.
- Gas Chromatography (GC):
 - Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of hydrocarbons.
 - Oven Program: A temperature gradient is applied to the oven to separate the components of the sample based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
 - Carrier Gas: Helium is commonly used as the carrier gas.
- Mass Spectrometry (MS):
 - Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically using electron ionization (EI).
 - Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum for each compound.
- Data Analysis:
 - The retention time from the GC is used to tentatively identify **2,2,4-trimethyloctane** by comparing it to a known standard.
 - The mass spectrum is compared to a library of known spectra (e.g., NIST) for positive identification.
 - Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the sample to this curve.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of a volatile organic compound such as **2,2,4-trimethyloctane**.



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Caption: General workflow for VOC analysis.

In conclusion, **2,2,4-trimethyloctane** is a well-characterized branched alkane with defined physical properties. While it may not be a primary focus in drug development research, understanding its properties and the methods for its analysis is valuable for researchers in various fields of chemistry and environmental science. The provided general analytical protocol serves as a foundational approach for its detection and quantification.

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References

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